

What is the chemical structure of Alstonine?

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An In-depth Technical Guide to the Chemical Structure of Alstonine

Introduction

Alstonine is a pentacyclic indole alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antipsychotic agent.[1][2] Identified as a major constituent in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria, this compound has been traditionally used in Nigerian medicine to treat mental illnesses.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of Alstonine, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Alstonine is characterized as a methyl ester, an organic heteropentacyclic compound, a zwitterion, and an indole alkaloid. Its complex structure is fundamental to its biological activity.

Quantitative Chemical Data

A summary of the key chemical identifiers and properties of Alstonine is presented in the table below for easy reference and comparison.



| Identifier | Value | Source |
|----------------------|---|--|
| IUPAC Name | methyl (15S,16S,20S)-16- methyl-17-oxa-3,13- diazapentacyclo[11.8.0.0 ² ,1 ⁰ .0 ⁴ , ⁹ .0 ¹⁵ ,2 ⁰]henicosa- 1,3,5,7,9,11,18-heptaene-19- carboxylate | PubChem CID: 441979 |
| Molecular Formula | C21H20N2O3 | PubChem CID: 441979 |
| Molecular Weight | 348.40 g/mol | MedKoo Biosciences, DC Chemicals |
| Exact Mass | 348.1474 Da | MedKoo Biosciences |
| CAS Number | 642-18-2 | PubChem CID: 441979 |
| PubChem CID | 441979 | PubChem |
| InChI Key | WYTGDNHDOZPMIW- RCBQFDQVSA-N | MedKoo Biosciences |
| SMILES | COC(=0)C1=C[C@H]2[C@@ H]3CC4=C(N5C=CC=C45)N2 CC1=C[0]3C | Not explicitly in search results, derived from structure |
| Physical Description | Yellow powder | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

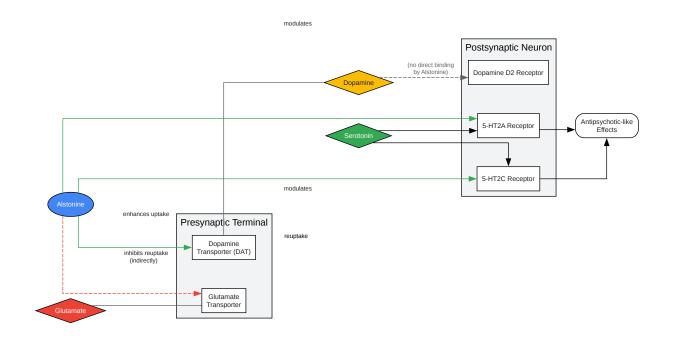
Mechanism of Action and Signaling Pathways

Alstonine exhibits a unique psychopharmacological profile that distinguishes it from typical and atypical antipsychotics. While its profile in animal models is similar to atypical antipsychotics like clozapine, its underlying mechanism of action is different. Notably, alstonine does not appear to bind directly to dopamine D₁ or D₂ receptors, nor to serotonin 5-HT_{2a} receptors.

Instead, its antipsychotic-like effects are mediated by its interaction with 5-HT_{2a} and 5-HT₂C receptors. Alstonine also indirectly modulates dopamine receptors by increasing dopamine



uptake, particularly after acute administration. Furthermore, it has been shown to indirectly inhibit the reuptake of glutamate in hippocampal slices, an effect that is dependent on 5-HT₂a and 5-HT₂C receptors. This modulation of multiple neurotransmitter systems contributes to its therapeutic potential.



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Caption: Proposed signaling pathway of Alstonine.

Experimental Protocols



Isolation and Purification of Alstonine

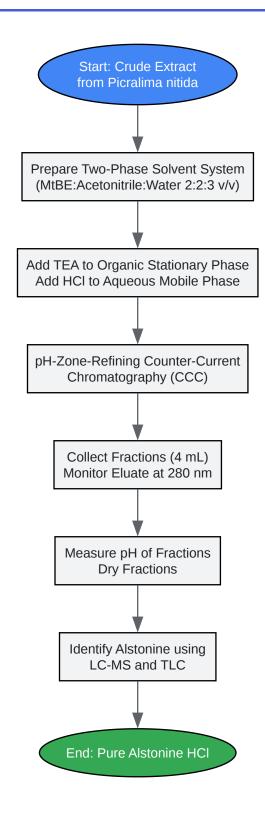
A key method for isolating pure alstonine hydrochloride is pH-zone-refining counter-current chromatography.

Source Material: Fruit rind of Picralima nitida Stampf Th. et H. Dur. (Apocynaceae).

Methodology:

- Solvent System Preparation: A two-phase solvent system is prepared with methyl tert-butyl ether (MtBE), acetonitrile, and water in a 2:2:3 (v/v) ratio.
- Stationary and Mobile Phase Modification: Triethylamine (TEA) is added to the upper organic stationary phase to act as a retainer. Hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.
- · Chromatography:
 - The prepared column is filled with the upper stationary phase.
 - The crude sample, dissolved in the solvent, is loaded into the column.
 - The mobile phase is pumped into the column at a flow rate of 2 mL/min, with the column rotating at approximately 834 rpm.
- Fraction Collection and Monitoring: The eluate is continuously monitored for absorbance at 280 nm. Fractions of 4 mL are collected.
- Analysis and Identification:
 - The pH of each collected fraction is measured.
 - Fractions are dried using a Speed Vac.
 - Identification of the pure fractions is performed using thermospray liquid chromatographymass spectrometry (LC-MS) and by co-elution experiments on thin-layer chromatography (TLC) with a reference alstonine sample.





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Caption: Workflow for the isolation of Alstonine.

Pharmacological Evaluation Protocols



The antipsychotic and anxiolytic properties of Alstonine have been evaluated using various in vivo animal models.

- 1. Evaluation of Antipsychotic-like Activity:
- Amphetamine-Induced Lethality: This model assesses the ability of a compound to block D2 receptors. Alstonine, administered intraperitoneally (i.p.), has been shown to prevent amphetamine-induced lethality in grouped mice at doses between 0.5–2.0 mg/kg.
- MK-801-Induced Hyperlocomotion: This test is used to study potential antipsychotics by observing their effect on hyperlocomotion induced by the NMDA receptor antagonist MK-801.
 Alstonine, at doses of 0.1, 0.5, and 1.0 mg/kg, has been found to prevent this induced hyperlocomotion.
- 2. Evaluation of Anxiolytic-like Activity:
- Hole-Board Test: This model is used to evaluate the anxiolytic properties of drugs. Alstonine
 has been observed to significantly increase the number of head-dips in mice, which is
 indicative of anxiolytic effects.
- Light/Dark Box Test: Another common model for assessing anxiety, this test measures the time an animal spends in a brightly lit area versus a dark area. Alstonine has been shown to increase the time mice spend exploring the light area, suggesting an anxiolytic effect.
- 3. Evaluation of Hormonal and Metabolic Changes:
- Prolactin (PRL) Levels: To assess potential side effects common to antipsychotics, serum prolactin levels are measured. Mice are treated with an i.p. injection of the test compound (e.g., Alstonine 1.0 mg/kg), and blood is collected after 30 minutes for analysis by radioimmunoassay (RIA).
- Glycemia: Blood glucose levels are measured before and 3 hours after drug administration using a glucometer to determine any metabolic changes.

Conclusion



Alstonine is an indole alkaloid with a well-defined chemical structure and promising pharmacological properties. Its unique mechanism of action, which involves the modulation of serotonergic, dopaminergic, and glutamatergic systems without direct D2 receptor antagonism, positions it as a compound of significant interest for the development of novel antipsychotic drugs with potentially fewer side effects. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.

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References

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